molecular formula C6H8Cl2O3 B1581122 Ethyl 2,4-dichloro-3-oxobutyrate CAS No. 88-00-6

Ethyl 2,4-dichloro-3-oxobutyrate

Cat. No. B1581122
CAS RN: 88-00-6
M. Wt: 199.03 g/mol
InChI Key: GPDFVBIDCBPHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloro-3-oxobutyrate (EDOB) is a compound that has been studied for its potential applications in scientific research and laboratory experiments. EDOB is an organic compound with a molecular formula of C4H5Cl2O3 and a molecular weight of 190.02 g/mol. It is a colorless solid that is soluble in water and slightly soluble in ethanol. EDOB is a chiral compound with two stereoisomers, (2R,4S)-EDOB and (2S,4R)-EDOB, which have been studied for their potential applications in the laboratory.

Scientific Research Applications

Selective Reduction and Intermediate Synthesis

Ethyl 2,4-dichloro-3-oxobutyrate is used in selective reduction processes to produce key intermediates for the synthesis of biologically active compounds. For instance, selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one yields ethyl (R)-3-hydroxy-4-chlorobutyrate, which is crucial for synthesizing γ-amino-β-hydroxy amino acids, including (R)-carnitine and (R)-4-Amino-3-hydroxybutyric Acid (C. Song et al., 1997).

Antiviral Compound Synthesis

The compound serves as a starting material in synthesizing antiviral agents. For example, ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from arylacetonitriles and 2-bromo esters, are condensed with thiourea, leading to potent anti-HIV-1 activity in novel 6-benzyluracil analogues (K. Danel et al., 1996).

Organic–Inorganic Photodiode Fabrication

Ethyl 2,4-dichloro-3-oxobutyrate derivatives have been explored for their photovoltaic properties, contributing to advancements in organic–inorganic photodiode fabrication. These derivatives demonstrate potential in enhancing the electrical and photovoltaic characteristics of heterojunction diodes (H. Zeyada et al., 2016).

Asymmetric Bioreduction Optimization

In biotechnological processes, the optimization of the pH profile for the asymmetric bioreduction of Ethyl 4‐Chloro‐3‐oxobutyrate has been explored to improve reaction yield and product optical purity. This research provides insights into enhancing bioreactor process quality (Junghui Chen et al., 2002).

Catalyst Recycling in Enantioselective Hydrogenation

Studies have also focused on enantioselective hydrogenation processes involving Ethyl 4-chloro-3-oxobutyrate, showcasing the efficient recycling of chiral catalysts in ionic liquid systems. This research underscores the compound's role in sustainable and green chemistry applications (E. V. Starodubtseva et al., 2004).

properties

IUPAC Name

ethyl 2,4-dichloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O3/c1-2-11-6(10)5(8)4(9)3-7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDFVBIDCBPHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861675
Record name Ethyl 2,4-dichloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dichloro-3-oxobutyrate

CAS RN

88-00-6
Record name Ethyl 2,4-dichloro-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-dichloro-3-oxobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,4-dichloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,4-dichloro-3-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dichloro-3-oxobutyrate
Reactant of Route 2
Ethyl 2,4-dichloro-3-oxobutyrate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-dichloro-3-oxobutyrate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-dichloro-3-oxobutyrate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-dichloro-3-oxobutyrate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-dichloro-3-oxobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.